2-(4-Chloro-5-methyl-1h-pyrazol-3-yl)pyrimidine
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Overview
Description
2-(4-Chloro-5-methyl-1h-pyrazol-3-yl)pyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings These structures are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-5-methyl-1h-pyrazol-3-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-3-methyl-1H-pyrazole with a pyrimidine derivative in the presence of a base. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-5-methyl-1h-pyrazol-3-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures[][3].
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted pyrazole and pyrimidine derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
2-(4-Chloro-5-methyl-1h-pyrazol-3-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-5-methyl-1h-pyrazol-3-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine
- 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
- 1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid
Uniqueness
2-(4-Chloro-5-methyl-1h-pyrazol-3-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and methyl groups on the pyrazole ring, combined with the pyrimidine moiety, makes it a valuable scaffold for the development of new compounds with diverse applications .
Properties
Molecular Formula |
C8H7ClN4 |
---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
2-(4-chloro-5-methyl-1H-pyrazol-3-yl)pyrimidine |
InChI |
InChI=1S/C8H7ClN4/c1-5-6(9)7(13-12-5)8-10-3-2-4-11-8/h2-4H,1H3,(H,12,13) |
InChI Key |
MWWHLFCQZXBKRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=NC=CC=N2)Cl |
Origin of Product |
United States |
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